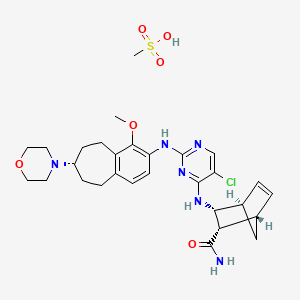![molecular formula C30H18Br3NS3 B1516218 Tris[4-(5-bromothiophen-2-yl)phenyl]amine CAS No. 339985-36-3](/img/structure/B1516218.png)
Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Vue d'ensemble
Description
Tris[4-(5-bromothiophen-2-yl)phenyl]amine is a chemical compound with the molecular formula C30H18Br3NS3 . It is also known by its IUPAC name: 4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline .
Molecular Structure Analysis
The molecular structure of Tris[4-(5-bromothiophen-2-yl)phenyl]amine consists of three bromothiophenyl groups attached to a central amine . The presence of bromine atoms suggests that this compound could be used as a precursor in various coupling reactions.Chemical Reactions Analysis
While specific chemical reactions involving Tris[4-(5-bromothiophen-2-yl)phenyl]amine are not available, compounds with similar structures have been used in the formation of coordination frameworks .Physical And Chemical Properties Analysis
Tris[4-(5-bromothiophen-2-yl)phenyl]amine is a solid at 20 degrees Celsius . It has a molecular weight of 728.37 .Applications De Recherche Scientifique
Organic Semiconductor Building Blocks
Tris[4-(5-bromothiophen-2-yl)phenyl]amine: is utilized as a building block in organic semiconductors. Its molecular structure allows for efficient charge transport, making it valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Photovoltaic Cells
The compound has been used in the creation of bulk heterojunction photovoltaic cells. When combined with C70, it contributes to higher power conversion efficiency due to its favorable electronic properties .
Light-Emitting Diodes
In OLED technology, this compound serves as a hole-transporting layer. Its high thermal stability and electron-donating properties enhance the performance and durability of OLEDs .
Sensing Materials
Due to its electronic properties, Tris[4-(5-bromothiophen-2-yl)phenyl]amine can be incorporated into sensors. It can detect various environmental changes, which is crucial for environmental monitoring and smart material applications .
Non-linear Optical Materials
The compound’s structure is conducive to non-linear optical applications. It can be used in the development of materials that change their optical properties in response to external electric fields, useful in optical switches and modulators .
Chemical Synthesis
As a brominated compound, it serves as a precursor in various chemical syntheses, particularly in Suzuki coupling reactions, which are pivotal in creating complex organic molecules .
Polymer Chemistry
This compound is also significant in polymer chemistry, where it can be used to introduce thiophene units into polymers, thereby altering their electronic and optical properties for specific applications .
Material Science Research
In material science, it’s used to study the properties of thiophene-based materials, which are important in the development of new materials with tailored electronic properties for advanced technological applications .
Orientations Futures
Propriétés
IUPAC Name |
4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br3NS3/c31-28-16-13-25(35-28)19-1-7-22(8-2-19)34(23-9-3-20(4-10-23)26-14-17-29(32)36-26)24-11-5-21(6-12-24)27-15-18-30(33)37-27/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSFRTXYYGQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br3NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[4-(5-bromothiophen-2-yl)phenyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



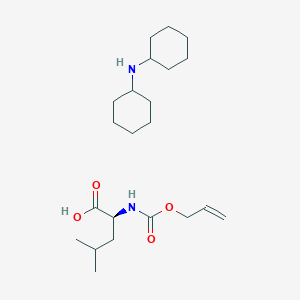
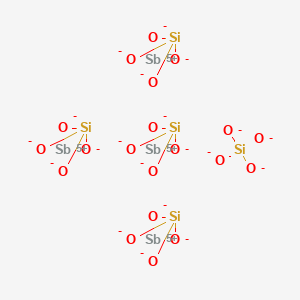
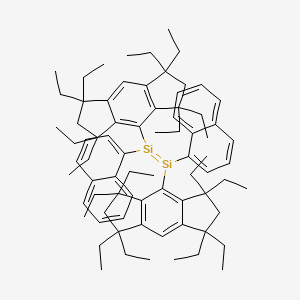
![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)
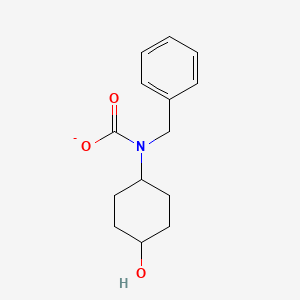
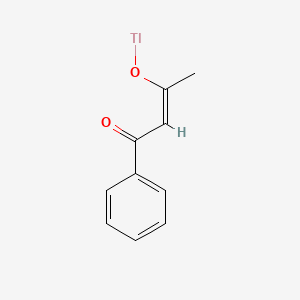
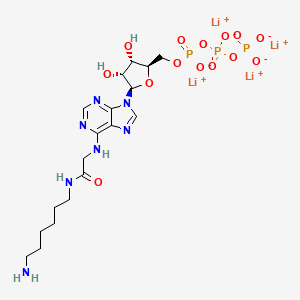
![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
